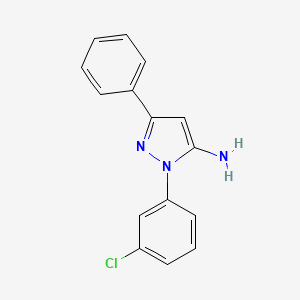

1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine

Description

The exact mass of the compound 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-chlorophenyl)-5-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3/c16-12-7-4-8-13(9-12)19-15(17)10-14(18-19)11-5-2-1-3-6-11/h1-10H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEMJWSTADRWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388038 | |

| Record name | 1-(3-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618098-26-3 | |

| Record name | 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618098-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a versatile scaffold that has been successfully incorporated into drugs such as the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant.[2][4] The unique electronic properties and the ability of the pyrazole ring to participate in various non-covalent interactions, such as hydrogen bonding, make it an attractive pharmacophore for designing novel drug candidates.[2]

Specifically, the 1,3-disubstituted-1H-pyrazol-5-ylamine framework has garnered significant attention due to its prevalence in compounds exhibiting promising pharmacological profiles, including anti-inflammatory and analgesic properties.[1][5] The title compound, 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, is a valuable intermediate in the synthesis of more complex bioactive molecules.[5] The presence of the 3-chlorophenyl group at the N1 position and the phenyl group at the C3 position provides a template for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the primary synthesis pathway for this key intermediate, tailored for researchers and professionals in drug development.

Primary Synthesis Pathway: Condensation of a β-Ketonitrile with a Substituted Hydrazine

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[6][7] This approach is highly efficient and proceeds through a well-established reaction mechanism, making it a reliable choice for the synthesis of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine.

Overall Synthetic Scheme

The synthesis is a two-step process, starting from readily available commercial reagents. The first step involves the synthesis of the β-ketonitrile intermediate, 3-oxo-3-phenylpropanenitrile. The second and final step is the cyclization reaction of this intermediate with (3-chlorophenyl)hydrazine to yield the target compound.

Caption: Overall two-step synthesis of the target compound.

Step 1: Synthesis of 3-Oxo-3-phenylpropanenitrile

The β-ketonitrile intermediate is prepared via a Claisen-type condensation reaction between ethyl benzoate and acetonitrile, using a strong base such as sodium methoxide.[8][9]

Reaction: Ethyl Benzoate + Acetonitrile → 3-Oxo-3-phenylpropanenitrile

Detailed Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetonitrile (5 mL).

-

Addition of Base: Carefully add sodium methoxide (97 mg, 1.79 mmol) to the acetonitrile.

-

Addition of Ester: Add ethyl benzoate (158 mg, 1.05 mmol) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 3 hours.[8] A white precipitate will form.

-

Workup: After cooling to room temperature, filter the precipitate and redissolve it in water (5 mL).

-

Acidification: Acidify the aqueous solution with 2M HCl (1.5 mL).

-

Extraction: Extract the product with dichloromethane (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4. Remove the solvent under reduced pressure. The crude product can be further purified by flash chromatography (petroleum ether/ethyl acetate 3:1) to yield 3-oxo-3-phenylpropanenitrile as a white solid.[8]

| Parameter | Value | Reference |

| Yield | 58% | [8] |

| Melting Point | 79-81 °C | [9] |

| Appearance | White solid | [8] |

Step 2: Synthesis of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine

This step involves the cyclocondensation of the synthesized 3-oxo-3-phenylpropanenitrile with (3-chlorophenyl)hydrazine. The reaction typically proceeds in a protic solvent like ethanol under reflux.

Reaction Mechanism:

The reaction mechanism involves an initial nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization.[6][7]

Caption: Mechanism of 5-aminopyrazole formation.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-oxo-3-phenylpropanenitrile (1.0 mmol) and (3-chlorophenyl)hydrazine hydrochloride (1.0 mmol) in ethanol (10 mL). If using the free base of the hydrazine, the hydrochloride is not necessary.

-

Addition of Base (if using hydrochloride): Add a catalytic amount of a base such as triethylamine or sodium acetate to neutralize the HCl.

-

Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under vacuum.

-

Isolation: Collect the precipitate by filtration and wash with cold ethanol.

-

Purification: The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine.

| Parameter | Description |

| Solvent | Ethanol is a common choice due to its ability to dissolve the reactants and its suitable boiling point. |

| Temperature | Refluxing provides the necessary activation energy for the cyclization step. |

| Catalyst | An acid catalyst can be used to facilitate the initial hydrazone formation. If using a hydrazine salt, a base is needed for neutralization. |

| Purification | Recrystallization is often sufficient for obtaining a high-purity product. |

Alternative Synthetic Approaches

While the condensation of β-ketonitriles with hydrazines is the most direct route, other methods for synthesizing 5-aminopyrazoles have been reported and could be adapted for the target molecule.

-

From α,β-Unsaturated Nitriles: Hydrazine can add to allenic or acetylenic nitriles to yield 3-alkyl-substituted 5-aminopyrazoles.[10] This method would require a different set of starting materials.

-

From Isoxazoles: 3-(5)-aminopyrazoles can be synthesized from isoxazoles through a ring-opening/ring-closing sequence upon treatment with hydrazine.

-

Multicomponent Reactions: One-pot multicomponent reactions can provide access to highly substituted pyrazoles.[4][11] For instance, a three-component reaction of a 1,3-dicarbonyl compound, a hydrazine, and another component can be designed to build the desired pyrazole scaffold.

Characterization of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the aromatic protons on the phenyl and chlorophenyl rings, a signal for the pyrazole C4-H, and a broad singlet for the -NH2 protons.

-

¹³C NMR: The spectrum will show distinct signals for all the carbon atoms in the molecule, including the two aromatic rings and the pyrazole core.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the target compound (C15H12ClN3). The isotopic pattern of the chlorine atom (approximately 3:1 ratio for M and M+2) should be observable.

-

Infrared (IR) Spectroscopy: Key vibrational bands to look for include N-H stretching frequencies for the amine group (typically in the range of 3300-3500 cm⁻¹), C=N and C=C stretching vibrations of the pyrazole ring, and C-H stretching of the aromatic rings.

Conclusion

The synthesis of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is most reliably achieved through the condensation of 3-oxo-3-phenylpropanenitrile with (3-chlorophenyl)hydrazine. This method is high-yielding, mechanistically well-understood, and utilizes readily accessible starting materials. The resulting 5-aminopyrazole is a valuable building block for the development of novel therapeutic agents, underscoring the importance of robust and efficient synthetic routes to this key heterocyclic scaffold. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this important compound.

References

- Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH.

- Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals.

- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Labor

- Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Synthesis of 4-Cyano Pyrazole, 5- Aminopyrazole Derivatives and the Deamin

- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - NIH.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine - Chem-Impex.

- Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15 - ResearchG

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.

- Synthesis of 1,3-disubstituted-1H-pyrazol-5(4H)-ones and...

- Pyrazole synthesis - Organic Chemistry Portal.

- Recent highlights in the synthesis and biological significance of pyrazole deriv

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- SYNTHESIS OF SC99 AND ITS ANALOGS - Oncotarget.

- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC - NIH.

- Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives.

- Design and Synthesis of Novel 1,3,5-Triphenyl Pyrazolines as Potential Anti-inflammatory Agents Through Allosteric Inhibition of - The Royal Society of Chemistry.

- Pharmacological Activities of Pyrazoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.

- 8 Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4- methoxyphenyl)furan-2(3H) - Journal of American Science.

- Current status of pyrazole and its biological activities - PMC - PubMed Central.

- (PDF)

- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.

- Synthesis of 3-phenyl-1H-pyrazole derivatives -

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. oncotarget.com [oncotarget.com]

- 9. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. beilstein-journals.org [beilstein-journals.org]

Spectroscopic Blueprint of a Privileged Scaffold: An In-Depth Technical Guide to 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine

Abstract

This technical guide provides a comprehensive spectroscopic analysis of the novel heterocyclic compound, 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine. Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, recognized for their diverse biological activities.[1][2] A thorough understanding of their structural and electronic properties through spectroscopic techniques is paramount for rational drug design and development. This document serves as a detailed manual for researchers, scientists, and professionals in the pharmaceutical industry, offering a deep dive into the nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) characteristics of this specific pyrazole derivative. The guide is structured to not only present the data but also to elucidate the underlying principles and experimental rationale, ensuring a self-validating and authoritative resource.

Introduction: The Significance of the Pyrazole Core

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds, exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The specific compound of interest, 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, incorporates several key pharmacophoric features: a substituted phenyl ring at the 1-position, a phenyl ring at the 3-position, and an amino group at the 5-position. The electronic and steric effects of these substituents profoundly influence the molecule's interaction with biological targets.

Accurate structural elucidation and purity assessment are critical milestones in the drug discovery pipeline. Spectroscopic analysis provides a non-destructive and highly informative means to achieve this. This guide will systematically dissect the expected spectroscopic signature of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, providing a foundational understanding for its characterization.

Molecular Structure and Key Features

A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data.

Sources

Elucidating the Mechanism of Action for 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine: A Methodological Guide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The diarylpyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1] The specific compound, 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, represents a novel entity for which a definitive mechanism of action has not been established in public-domain literature. While direct data is scarce, its structural motifs suggest potential interactions with well-validated target families known to bind pyrazole derivatives, including protein kinases and cyclooxygenase enzymes.[2][3][4] This guide abandons a speculative declaration of its mechanism. Instead, it provides a robust, methodological framework for its elucidation. We present a logical, multi-tiered experimental strategy—from initial target class prediction and high-throughput screening to downstream pathway analysis and cellular phenotype confirmation. This document serves as a comprehensive roadmap for researchers to systematically uncover the molecular mechanism of this, or any, novel pyrazole-based compound, ensuring scientific rigor and reproducibility at each stage.

Introduction: The Pyrazole Scaffold and the Challenge of a Novel Agent

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile and highly valued scaffold in drug discovery.[5][6] Its derivatives have yielded blockbuster drugs across therapeutic areas, including the anti-inflammatory agent Celecoxib (a COX-2 inhibitor) and numerous protein kinase inhibitors used in oncology, such as Crizotinib.[3][4][7][8] The pharmacological diversity of pyrazoles stems from their ability to serve as bioisosteres for other functional groups and to engage in various non-covalent interactions—including hydrogen bonding and π-stacking—within protein binding sites.[9]

The subject of this guide, 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, is a diarylpyrazole. Chemical suppliers note its utility as a synthetic intermediate for creating anti-inflammatory and analgesic agents, suggesting a history of its use in discovery campaigns.[10][11] However, its specific molecular target(s) and the pathways it modulates remain undefined. The process of uncovering a small molecule's mechanism of action (MoA) is critical, transforming a chemical entity into a potential therapeutic tool by defining its on- and off-target effects.[12] This guide outlines the logical progression of experiments required to achieve this.

Tier 1: Target Identification and Initial Validation

The first principle in MoA elucidation is to identify the direct molecular binding partner(s) of the compound.[13][14] Based on the diarylpyrazole core, the most probable target classes are protein kinases, cyclooxygenase (COX) enzymes, and potentially other targets like microtubule proteins or anti-apoptotic proteins of the BCL-2 family.[2][3][15][16]

Hypothesis-Driven Screening Strategy

A cost-effective initial approach involves screening the compound against focused panels of likely targets.

-

Kinase Panel Screening: Given the prevalence of pyrazoles as kinase inhibitors, a primary screen against a broad panel of human kinases (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's HotSpot℠) is the highest-yield starting point.[1][7]

-

COX Enzyme Inhibition Assays: The structural similarity to celecoxib warrants testing for inhibitory activity against COX-1 and COX-2 enzymes.[3][4]

-

Phenotypic Screening: An unbiased alternative is to observe the compound's effect on cell lines. For instance, anti-proliferative activity against cancer cell lines like HeLa or MDA-MB-231 could suggest targets involved in cell cycle or apoptosis.[15][17]

Foundational Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a representative method to quantify the inhibitory potential of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine against a putative kinase target identified from a panel screen.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound against a specific protein kinase (e.g., p38α MAP Kinase, a known target of some pyrazole inhibitors).[9]

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine in 100% DMSO.

-

Prepare serial dilutions (e.g., 100 µM to 1 nM) in assay buffer.

-

Prepare kinase buffer, recombinant active kinase, substrate peptide, and ATP solution.

-

-

Assay Execution (Kinase-Glo® Format):

-

To a 384-well white plate, add 5 µL of the compound dilution.

-

Add 10 µL of a kinase/substrate mixture.

-

Initiate the reaction by adding 10 µL of ATP solution (final concentration at the Kₘ for the specific kinase).

-

Incubate for 60 minutes at room temperature.

-

Add 25 µL of Kinase-Glo® reagent to stop the reaction and measure remaining ATP via luminescence.

-

-

Data Analysis:

-

Luminescence is inversely proportional to kinase activity.

-

Normalize data to positive (no inhibitor) and negative (no kinase) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Causality and Self-Validation:

-

Why DMSO stock? It is a universal solvent for organic molecules, but its final concentration in the assay must be kept low (<1%) to avoid artifacts.

-

Why ATP at Kₘ? This condition ensures the assay is sensitive to competitive inhibitors.

-

Controls are critical: The positive and negative controls define the dynamic range of the assay, ensuring that observed inhibition is a true effect of the compound.

Tier 2: Cellular Target Engagement and Pathway Analysis

Once a primary molecular target is identified and validated in vitro, the next crucial step is to confirm that the compound engages this target within a cellular context and modulates its downstream signaling pathway.

Confirming Target Engagement in Cells

Cellular Thermal Shift Assays (CETSA) or nanoBRET™ target engagement assays can provide direct evidence of a compound binding to its target inside intact cells.

Mapping the Downstream Signaling Cascade

If the compound is identified as, for example, a p38α MAP kinase inhibitor, the subsequent step is to probe the canonical p38 signaling pathway.

Hypothetical Pathway: p38α MAP Kinase Inhibition

Caption: Hypothetical inhibition of the p38α MAPK signaling pathway.

Experimental Protocol: Western Blot for Phospho-Protein Analysis

Objective: To determine if the compound inhibits the phosphorylation of a downstream substrate of the target kinase in a cellular model (e.g., LPS-stimulated macrophages for the p38 pathway).

Methodology:

-

Cell Culture and Treatment:

-

Plate RAW 264.7 macrophage cells and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of the test compound for 1 hour.

-

Stimulate the cells with Lipopolysaccharide (LPS) for 30 minutes to activate the p38 pathway.

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MK2).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis:

-

Re-probe the same membrane for total MK2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify band intensity using densitometry. A dose-dependent decrease in the phospho-MK2/total-MK2 ratio indicates on-target activity.

-

Experimental Workflow Visualization

Caption: Standardized workflow for Western Blot analysis.

Summary and Forward Outlook

This guide provides a systematic, evidence-based framework for elucidating the mechanism of action of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine. The proposed workflow, beginning with broad, hypothesis-driven screening and progressing to specific cellular pathway analysis, ensures a high degree of scientific confidence in the final MoA determination. The experimental protocols are designed to be self-validating through the rigorous use of controls. By following this methodological approach, researchers can effectively characterize this and other novel chemical entities, paving the way for their potential development as valuable research tools or future therapeutics.

References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed Central. [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. National Center for Biotechnology Information. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

-

Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ACS Publications. [Link]

-

Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). ACS Publications. [Link]

-

Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). PubMed. [Link]

-

Design, synthesis, and biological evaluation of diarylpyrazole derivatives as antitumor agents targeting microtubules. ScienceDirect. [Link]

-

Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link]

-

Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. PubMed Central. [Link]

-

Novel 3,4-diarylpyrazole as prospective anti-cancerous agents. PubMed Central. [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

-

Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Publications. [Link]

-

Phenylpyrazole insecticides. Wikipedia. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 13. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and biological evaluation of diarylpyrazole derivatives as antitumor agents targeting microtubules - Arabian Journal of Chemistry [arabjchem.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Novel 3,4-diarylpyrazole as prospective anti-cancerous agents - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Therapeutic Potential of Novel Pyrazole Derivatives: A Guide to Evaluating Biological Activity

An In-Depth Technical Guide for Researchers

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets.[1][2] This versatility has led to the development of numerous FDA-approved drugs for a wide range of conditions, including cancer, inflammatory disorders, and infectious diseases.[1][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the multifaceted biological activities of novel pyrazole derivatives. We will delve into their mechanisms of action in key therapeutic areas, present detailed protocols for their biological evaluation, and offer insights into the rational design and validation workflow. The objective is to equip researchers with the foundational knowledge and practical methodologies required to navigate the discovery and development of next-generation pyrazole-based therapeutics.

The Pyrazole Scaffold: A Privileged Foundation in Drug Discovery

The chemical architecture of the pyrazole ring, featuring three carbon and two adjacent nitrogen atoms, confers unique properties of polarity and reactivity.[4] This structure serves as an exceptional template for chemical modification, allowing for the strategic placement of various substituents to fine-tune pharmacological properties.[4][5] This adaptability is a primary reason why pyrazole and its derivatives are fixtures in a multitude of approved drugs, from the COX-2 inhibitor Celecoxib to the kinase inhibitor Ibrutinib.[1][6] The continued exploration of this scaffold consistently yields compounds with potent and selective biological activities, making it a focal point of contemporary drug discovery efforts.[7]

The Broad Spectrum of Biological Activity

The true power of the pyrazole scaffold lies in its extensive range of pharmacological effects.[2][8] By modifying the substitutions on the pyrazole core, medicinal chemists can direct the resulting derivatives toward various biological targets, addressing a wide spectrum of diseases.

Anticancer Activity: Targeting Malignant Proliferation

Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against numerous cancer cell lines through diverse mechanisms of action.[4][5]

Key Molecular Targets and Mechanisms:

-

Kinase Inhibition: A predominant mechanism involves the inhibition of protein kinases that are critical for cancer cell signaling, proliferation, and survival. Targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[4][5][9] For example, novel pyrazole benzothiazole hybrids have shown potent activity against multiple cancer cell lines with IC50 values superior to the reference drug axitinib, a known VEGFR inhibitor.[4]

-

Tubulin Polymerization Disruption: Some derivatives interfere with the microtubular cytoskeletal system, disrupting mitotic spindle formation and leading to cell cycle arrest and apoptosis.[10]

-

DNA Interaction: Certain pyrazole compounds can bind to the minor groove of DNA, interfering with replication and transcription processes and ultimately leading to cell death.[4]

-

Induction of Apoptosis: A common endpoint for many pyrazole-based anticancer agents is the programmed cell death of cancer cells.[4][10]

Comparative Efficacy of Novel Pyrazole Derivatives:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Benzothiazole Hybrid | HT29 (Colon) | 3.17 | [4] |

| Pyrazole Benzothiazole Hybrid | A549 (Lung) | 4.21 | [4] |

| Isolengifolanone Derivative | MCF7 (Breast) | 5.21 | [4] |

| Pyrazole Carbaldehyde Derivative | MCF7 (Breast) | 0.25 | [4] |

| Polysubstituted Pyrazole | HepG2 (Liver) | 2.0 | [4] |

| Diazinyl-linked Pyrazole | HepG2 (Liver) | 8.5 | [11] |

Antimicrobial Activity: Combating Pathogens

The pyrazole scaffold is integral to the development of new agents to combat bacterial and fungal infections, including those caused by drug-resistant strains.[12][13]

Key Molecular Targets and Mechanisms:

-

Broad-Spectrum Activity: Many pyrazole derivatives exhibit activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[14][15]

-

Tackling Resistance: Researchers have successfully developed pyrazole-based compounds that are potent against resistant strains like methicillin-resistant S. aureus (MRSA).[16]

-

Mechanism of Action: The antimicrobial mode of action can involve the disruption of the bacterial cell wall or inhibition of essential enzymes like DNA gyrase.[15][16]

-

Antifungal Properties: Various pyrazole derivatives have also demonstrated significant antifungal efficacy against phytopathogenic fungi and human fungal pathogens.[3][17]

Comparative Antimicrobial Activity of Novel Pyrazole Derivatives:

| Compound Class | Pathogen | MIC (µg/mL) | Reference |

| Pyrazole-derived Hydrazone | A. baumannii | 4 | [16] |

| Thiazolo-pyrazole Derivative | MRSA | 4 | [16] |

| Hydrazone Derivative | S. aureus | 62.5 | [17] |

| Hydrazone Derivative | C. albicans | 2.9 | [17] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and pyrazole derivatives have long been investigated for their anti-inflammatory properties, most notably through their interaction with cyclooxygenase (COX) enzymes.[18][19]

Key Molecular Targets and Mechanisms:

-

COX-1/COX-2 Inhibition: The primary mechanism for the anti-inflammatory effects of many pyrazoles is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation.[15][18]

-

Enhanced Selectivity and Potency: Novel series of celecoxib derivatives have shown higher in vivo anti-inflammatory activity compared to the reference standard.[18] Some compounds exhibit good selective inhibitory activity against the COX-2 enzyme, which is often associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[15]

The Investigator's Workflow: A Framework for Evaluation

A systematic and logical progression of experiments is crucial for efficiently identifying and validating the biological activity of novel compounds.[20] This workflow, often termed a "screening cascade," ensures that resources are focused on the most promising candidates.[20] The rationale is to begin with high-throughput, cost-effective assays to identify "hits" and progressively move towards more complex, low-throughput assays to confirm activity and elucidate the mechanism of action.[21]

Experimental Protocol 1: Cell Viability Assessment (MTT Assay)

Causality: The MTT assay is a foundational colorimetric assay for assessing the cytotoxic or anti-proliferative effects of a compound.[22] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is quantifiable and serves as an indicator of cell viability. This is a crucial first step to determine the concentration-dependent effect of a novel pyrazole derivative on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the pyrazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

Causality: Determining the MIC is the gold standard for measuring the in vitro potency of a potential antimicrobial agent.[16] It identifies the lowest concentration of the compound that prevents visible growth of a microorganism. This quantitative measure is essential for comparing the efficacy of different derivatives and for guiding further development.

Methodology:

-

Bacterial Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: Perform a two-fold serial dilution of the pyrazole derivative in a 96-well microtiter plate using MHB.

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the plate. The final volume in each well should be 100-200 µL.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Protocol 3: In Vitro Kinase Inhibition Assay (Example: EGFR)

Causality: Once a compound shows cellular activity, it is critical to validate that it acts on its intended molecular target.[20][21] A biochemical kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase (e.g., EGFR). This confirms the mechanism of action and helps establish a structure-activity relationship (SAR) for on-target potency.

Methodology:

-

Reaction Setup: In a 96-well plate, add the kinase reaction buffer, a specific peptide substrate for EGFR, and ATP.

-

Inhibitor Addition: Add the pyrazole derivative at various concentrations to the wells. Include a no-inhibitor control.

-

Enzyme Initiation: Add recombinant human EGFR enzyme to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Detection: Stop the reaction and add a detection reagent. Common methods include luminescence-based assays (e.g., ADP-Glo™) that measure the amount of ADP produced, which is inversely proportional to kinase inhibition.

-

Signal Measurement: Read the signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting inhibition versus concentration.

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a highly productive platform for the discovery of novel therapeutics.[1] Current research trends focus on the development of hybrid molecules or dual-activity agents that combine the pyrazole core with other pharmacophores to target multiple pathways simultaneously, a promising strategy for complex diseases like cancer.[14][23] Furthermore, the application of computational chemistry and machine learning is accelerating the design of derivatives with improved potency, selectivity, and pharmacokinetic profiles.[2]

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2018). PubMed. Retrieved January 17, 2026, from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (2022). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (2022). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

-

Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. (2013). PubMed. Retrieved January 17, 2026, from [Link]

-

Synthesis and biological evaluation of novel pyrazole scaffold. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2022). Journal of Medicinal and Chemical Sciences. Retrieved January 17, 2026, from [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

-

Review: biologically active pyrazole derivatives. (2017). RSC Publishing. Retrieved January 17, 2026, from [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chem Rev Lett. Retrieved January 17, 2026, from [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria - PMC. (2022). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2021). Indian Academy of Sciences. Retrieved January 17, 2026, from [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Bentham Science. Retrieved January 17, 2026, from [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2017). MDPI. Retrieved January 17, 2026, from [Link]

-

Synthesis and biological evaluation of novel pyrazole compounds. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2016). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]

-

Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. Retrieved January 17, 2026, from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved January 17, 2026, from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. Retrieved January 17, 2026, from [Link]

-

Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development. Retrieved January 17, 2026, from [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). Sygnature Discovery. Retrieved January 17, 2026, from [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. Retrieved January 17, 2026, from [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies | Request PDF. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). MDPI. Retrieved January 17, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 7. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 10. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pjps.pk [pjps.pk]

- 12. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. eurekaselect.com [eurekaselect.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. accio.github.io [accio.github.io]

- 21. sygnaturediscovery.com [sygnaturediscovery.com]

- 22. researchgate.net [researchgate.net]

- 23. ijnrd.org [ijnrd.org]

In-depth Technical Guide: In Silico Modeling of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine Interactions

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, in-depth exploration of the in silico modeling of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, a compound of interest in contemporary drug discovery. We will dissect the methodologies for predicting and analyzing its interactions with potential biological targets. This document moves beyond a simple recitation of protocols to offer a strategic rationale for each step, grounded in established scientific principles and computational best practices. Our objective is to equip researchers with the necessary framework to not only execute these computational experiments but also to critically evaluate the generated data, thereby accelerating the drug development pipeline.

Part 1: Foundational Understanding of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine

Chemical Identity and Significance

1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is a versatile compound with significant applications in pharmaceutical research and development.[1][2] This pyrazole derivative's structure is a valuable building block in the synthesis of various bioactive molecules.[2] The pyrazole scaffold is of considerable interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3] The specific substitutions on the pyrazole ring—a 3-chlorophenyl group at the N1 position and a phenyl group at the C3 position—confer distinct physicochemical properties that are crucial for its interaction with biological macromolecules. The primary amine at the C5 position provides a key hydrogen bond donor and a potential site for further chemical modification.

The rationale for focusing on this particular molecule stems from the established therapeutic relevance of pyrazole derivatives, which have shown potential in the design of anti-inflammatory and analgesic agents.[1] Pyrazole-based compounds have been successfully developed into drugs for a range of conditions, including inflammation, cancer, and infectious diseases.[3][4] The structural motifs of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine suggest its potential as a kinase inhibitor, a modulator of G-protein coupled receptors (GPCRs), or an inhibitor of other enzyme systems. In silico modeling provides a powerful, resource-efficient first step in exploring these possibilities.[5]

Physicochemical Properties and Initial Assessment

Before embarking on complex computational studies, a thorough understanding of the compound's physicochemical properties is essential. These properties, often calculated using computational tools, govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target effects.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 269.73 g/mol [2] | Adherence to Lipinski's Rule of Five (<500 Da) suggests good oral bioavailability. |

| LogP | ~3.5 (Predicted) | Indicates good lipophilicity, which is favorable for membrane permeability. |

| Hydrogen Bond Donors | 1 | The primary amine is a key interaction point. |

| Hydrogen Bond Acceptors | 2 | The pyrazole nitrogens can accept hydrogen bonds. |

| Polar Surface Area | 43.8 Ų[6] | A low polar surface area is associated with good cell permeability. |

These values are predictive and should be experimentally verified. They are calculated using standard computational algorithms.

Part 2: Strategic Approach to In Silico Target Identification

The initial and most critical step in the in silico evaluation of a novel compound is the identification of its potential biological targets. This is not a random screening process but a structured, hypothesis-driven investigation.

Ligand-Based Pharmacophore Modeling

When the three-dimensional structure of a target is unknown, a ligand-based approach is a logical starting point.[7][8] This method assumes that compounds with similar shapes and chemical features are likely to bind to the same target.[7]

Protocol: Ligand-Based Pharmacophore Query Generation

-

Conformational Analysis: Generate a diverse set of low-energy conformers for 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine. This is crucial as the bioactive conformation is often not the lowest energy state in solution.

-

Rationale: A comprehensive exploration of the conformational space increases the probability of identifying the conformation responsible for biological activity.

-

-

Feature Identification: Identify key chemical features:[9]

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Aromatic Rings (AR)

-

Hydrophobic (HY) regions

-

-

Pharmacophore Model Generation: Utilize software to generate a 3D arrangement of these features, which becomes the "query" for screening databases of known active compounds.[7]

-

Database Screening: Screen large chemical libraries against the pharmacophore model to identify compounds that match.[7]

-

Hit Analysis: Analyze the compounds that match the pharmacophore. The known targets of these "hit" compounds become the putative targets for our query molecule.

Diagram: Ligand-Based Pharmacophore Screening Workflow

Caption: Workflow for identifying potential targets using ligand-based pharmacophore modeling.

Structure-Based Virtual Screening (Molecular Docking)

Once a set of putative targets is identified, molecular docking is employed to predict the binding mode and affinity of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine to these proteins.[10]

Protocol: Molecular Docking of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine

-

Target Protein Preparation:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Remove water molecules and other non-essential ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

-

Rationale: A properly prepared protein structure is critical for accurate docking. Incorrect protonation states can lead to erroneous binding predictions.[11]

-

-

Ligand Preparation:

-

Generate a 3D structure of the ligand.

-

Assign partial charges using a suitable force field.

-

Rationale: Accurate charge assignment is essential for correctly modeling electrostatic interactions.

-

-

Binding Site Definition:

-

Identify the active site or allosteric binding pocket on the target protein. This can be based on the location of a co-crystallized ligand or predicted using pocket detection algorithms.

-

-

Docking Simulation:

-

Pose Analysis and Selection:

-

Visually inspect the top-scoring poses to ensure they make sense from a chemical and biological perspective (e.g., formation of key hydrogen bonds, favorable hydrophobic interactions).[13]

-

Cluster the poses to identify the most stable binding modes.

-

Diagram: Molecular Docking Workflow

Caption: Step-by-step workflow for molecular docking simulations.

Part 3: Refining the Interaction Model with Molecular Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the binding pose and the flexibility of the complex over time.[14][15]

Protocol: Molecular Dynamics Simulation of the Ligand-Protein Complex

-

System Preparation:

-

Take the best-ranked docked pose from the previous step.

-

Place the complex in a periodic box of water molecules.

-

Add counter-ions to neutralize the system.

-

Rationale: Simulating in an explicit solvent environment provides a more realistic representation of the cellular milieu.[16]

-

-

Energy Minimization:

-

Perform a series of energy minimization steps to relax the system and remove any steric clashes.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

-

Rationale: Proper equilibration ensures that the simulation starts from a stable state.

-

-

Production Run:

-

Run the simulation for a sufficiently long time to sample the conformational landscape of the complex.[17]

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to calculate various parameters:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.[13]

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.[13]

-

Hydrogen Bond Analysis: To determine the occupancy of key hydrogen bonds over time.[13]

-

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): To obtain a more quantitative estimate of the binding affinity.

-

-

| Analysis Metric | Interpretation |

| RMSD | A stable, low RMSD for the ligand suggests a stable binding mode. |

| RMSF | High RMSF in certain protein loops may indicate induced-fit effects upon ligand binding. |

| Hydrogen Bond Occupancy | High occupancy indicates a stable and important interaction. |

| Binding Free Energy | A more negative value indicates a stronger predicted binding affinity. |

Part 4: Ensuring Trustworthiness and Validation

The predictive power of in silico models is entirely dependent on their validation.

-

Self-Validation: The protocols described above have inherent self-validation steps. For instance, in docking, the ability of the protocol to re-dock a co-crystallized ligand into its known pose is a primary validation criterion. In MD simulations, the stability of the system during equilibration and the convergence of key parameters during the production run are indicators of a reliable simulation.[14]

-

External Validation: Ultimately, the predictions from these in silico models must be validated through experimental means. This could involve in vitro binding assays, enzyme activity assays, or cell-based assays to confirm the biological activity of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine against the predicted target.

References

- Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions.

-

ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. Retrieved from [Link]

- BenchChem. (2025).

- PubMed. (2025). Pharmacophore modeling in drug design.

- Patsnap Synapse. (2025).

- MDPI. (n.d.). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces.

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

- PubMed Central. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents.

- Slideshare. (n.d.). Pharmacophore modeling.

- SpringerLink. (2023).

- BenchChem. (2025).

- PubMed. (2011). Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors.

- PubMed Central. (n.d.).

- ResearchGate. (n.d.).

- European Open Science. (n.d.). In-Silico QSAR Studies of Some Pyrazolone Compounds.

-

Chem-Impex. (n.d.). 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]

- Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial.

- MDPI. (n.d.).

- YouTube. (2020).

- PLOS. (2025).

- ResearchGate. (n.d.). Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach.

-

Chem-Impex. (n.d.). 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]

- PubChem. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine.

- PubMed Central. (n.d.). Current status of pyrazole and its biological activities.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

- 6. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 8. Pharmacophore modeling | PDF [slideshare.net]

- 9. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 10. mdpi.com [mdpi.com]

- 11. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 17. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine

Introduction: The Significance of Physicochemical Characterization

1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is a substituted pyrazole derivative with potential applications in pharmaceutical and agrochemical research.[1] As with any compound of interest in drug discovery and development, a thorough understanding of its physicochemical properties is paramount. Among these, solubility and stability are critical determinants of a compound's developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility.

This guide provides a comprehensive overview of the methodologies and theoretical considerations for characterizing the solubility and stability of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust data package for this and similar molecules.

Part 1: Solubility Profiling

Aqueous solubility is a crucial factor for oral drug absorption. Poorly soluble compounds often exhibit low bioavailability, posing a significant challenge for formulation scientists.[2][3] The solubility of a compound is influenced by its intrinsic properties (e.g., lipophilicity, crystal lattice energy) and extrinsic factors such as pH, temperature, and the presence of co-solvents.[4]

Experimental Workflow for Solubility Determination

The following workflow outlines a systematic approach to determining the kinetic and thermodynamic (equilibrium) solubility of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine.

Caption: Workflow for comprehensive solubility assessment.

Detailed Experimental Protocols

This high-throughput method provides an early indication of a compound's solubility by rapidly assessing precipitation from a concentrated organic stock solution into an aqueous buffer.[5]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS) solution at pH 7.4, ensuring the final DMSO concentration is less than 1%.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Precipitation Measurement: Measure the turbidity of each well using a nephelometer. The lowest concentration at which precipitation is observed is recorded as the kinetic solubility.

This method determines the true thermodynamic solubility of the compound at equilibrium and is considered the gold standard.[3]

Protocol:

-

Sample Preparation: Add an excess amount of solid 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[2]

-

Incubation: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Sample Separation: After incubation, allow the vials to stand to let undissolved solids settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method.

Hypothetical Data Summary

The following table presents a hypothetical solubility profile for 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine.

| Parameter | pH 1.2 | pH 4.5 | pH 6.8 | pH 7.4 | Units |

| Kinetic Solubility | 15 | 12 | 10 | 9 | µg/mL |

| Equilibrium Solubility | 10 | 8 | 6 | 5 | µg/mL |

Note: This data is illustrative and should be determined experimentally.

Part 2: Stability Assessment

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6] Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods (SIAMs).[6][7][8] A SIAM is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[9]

Workflow for Forced Degradation Studies

This workflow illustrates the process of subjecting the compound to various stress conditions and analyzing the outcomes.

Caption: Workflow for conducting forced degradation studies.

Detailed Experimental Protocols for Forced Degradation

The following protocols are based on ICH guidelines for stress testing.[6]

-

Acidic Condition: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

-

Basic Condition: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

-

Neutralization and Analysis: At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it, and analyze by HPLC to determine the remaining parent compound and the formation of any degradation products.

-

Sample Preparation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).

-

Incubation: Store the solution at room temperature for 24 hours, protected from light.

-

Analysis: Analyze samples at various time points by HPLC.

-

Sample Preparation: Place the solid compound in a temperature-controlled oven at 70°C.

-

Incubation: Maintain the temperature for 7 days.

-

Analysis: Dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

-

Sample Preparation: Expose a thin layer of the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Control: A control sample should be protected from light.

-

Analysis: Analyze both the exposed and control samples by HPLC.

Hypothetical Stability Data Summary

This table summarizes potential outcomes from the forced degradation studies.

| Stress Condition | Duration | % Degradation | Number of Degradants | Remarks |

| 0.1 M HCl (60°C) | 24 h | 15% | 2 | Moderate degradation |

| 0.1 M NaOH (60°C) | 24 h | 25% | 3 | Significant degradation |

| 3% H₂O₂ (RT) | 24 h | 10% | 1 | Moderate sensitivity to oxidation |

| Thermal (70°C) | 7 days | < 5% | 1 | Thermally stable |

| Photolytic | 1.2 million lux h | < 5% | 0 | Photostable |

Note: This data is illustrative and should be determined experimentally.

Analytical Methodologies for Quantification

A robust, validated analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique. For enhanced sensitivity and identification of degradation products, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[9]

Conclusion

A comprehensive understanding of the solubility and stability of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is a prerequisite for its advancement in any research and development pipeline. The experimental workflows and protocols detailed in this guide provide a robust framework for generating the necessary data to inform formulation strategies, establish appropriate storage conditions, and ensure the overall quality and efficacy of this promising compound. The application of systematic, validated methodologies is key to building a reliable physicochemical profile, thereby de-risking later stages of development.

References

- Wisdomlib. (2025, July 31). Stability-indicating assay: Significance and symbolism.

- AAPS. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.

- Quadri, S. S., Sonwane, L. V., Poul, B. N., & Kamshette, S. N. (2015, May 26). REVIEW ON STABILITY INDICATING ASSAY METHODS (SIAMS). Pharmachitchat.

- AmbioPharm. (n.d.). What is a stability indicating method?.

- AxisPharm. (n.d.). Solubility Test.

- Slideshare. (n.d.). Stability indicating assay.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Chem-Impex. (n.d.). 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Solubility Test | AxisPharm [axispharm.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]

- 7. Stability-indicating assay: Significance and symbolism [wisdomlib.org]

- 8. ijsdr.org [ijsdr.org]

- 9. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

An In-Depth Technical Guide to 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS Number: 1006463-99-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine, identified by CAS number 1006463-99-5. This versatile pyrazole derivative has emerged as a significant building block in medicinal chemistry and materials science. Its unique structural features make it a valuable intermediate in the synthesis of novel bioactive molecules, with potential applications in the development of new therapeutic agents, particularly in the fields of oncology and anti-inflammatory research.[1] This guide will delve into its known physicochemical characteristics, outline general synthetic strategies, discuss its potential biological significance, and provide essential safety and handling information.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1006463-99-5 | [1] |

| Molecular Formula | C₁₅H₁₂ClN₃ | [1] |

| Molecular Weight | 269.73 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Structural Diagram:

Caption: General mechanism of COX inhibition in the inflammatory pathway.

Analytical Methods

The purity of 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine is typically assessed by High-Performance Liquid Chromatography (HPLC). A[1] general reverse-phase HPLC method can be developed for its analysis.

Example HPLC Protocol Outline:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-